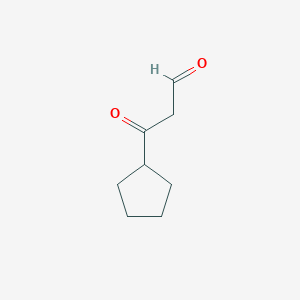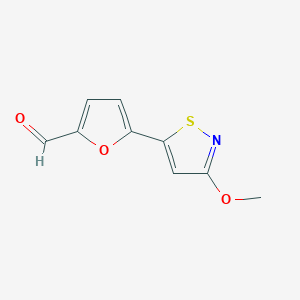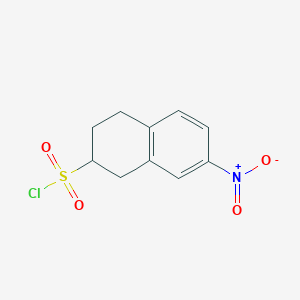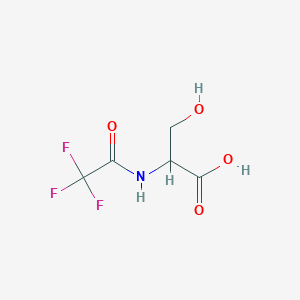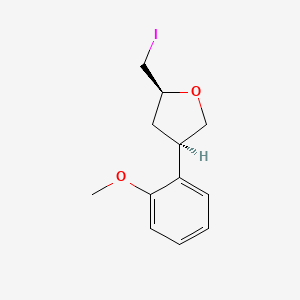![molecular formula C10H13N5 B13191765 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of cyclobutylamine with pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 2-cyclobutyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate and its potential as an anticancer and antiviral agent.
4-Aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular properties and its role in developing new anti-TB drugs.
Uniqueness
2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique cyclobutyl and hydrazinyl substituents, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H13N5/c11-15-10-7-4-5-12-9(7)13-8(14-10)6-2-1-3-6/h4-6H,1-3,11H2,(H2,12,13,14,15) |
Clave InChI |
MDZVRWJPFLMNMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC3=C(C=CN3)C(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
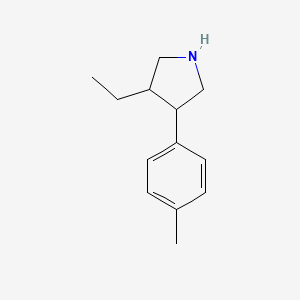
![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)

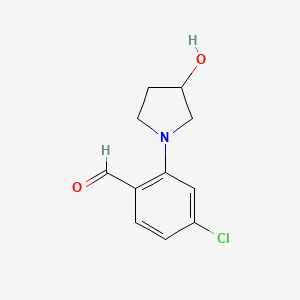


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
